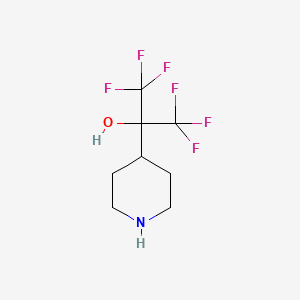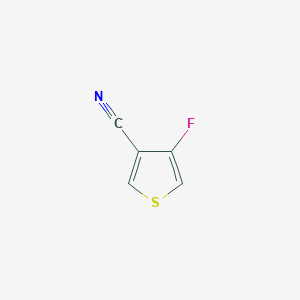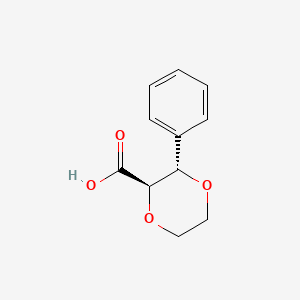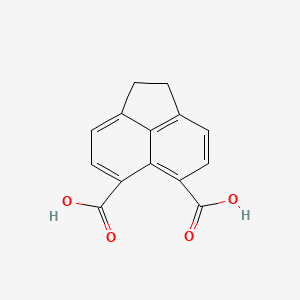
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and ionizing power. It is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol can be synthesized through the hydrogenation of hexafluoroacetone, which is derived from hexafluoropropylene . The reaction involves the following steps:
Hexafluoropropylene to Hexafluoroacetone: This step involves the oxidation of hexafluoropropylene.
Hydrogenation of Hexafluoroacetone: The hexafluoroacetone is then hydrogenated to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Medicine: It is explored for its potential use in drug development and delivery systems.
Mechanism of Action
The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is unique due to its high fluorine content, which imparts high polarity and ionizing power. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and Friedel–Crafts reactions.
Hexafluoroisopropanol: Known for its use in denaturing proteins and stabilizing alpha-helical conformations.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H11F6NO |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol |
InChI |
InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2 |
InChI Key |
YERFFTGNQWUKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)


![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)





![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



